2-(2-Methyl-quinolin-4-ylamino)-ethanol
Description
2-(2-Methyl-quinolin-4-ylamino)-ethanol is a quinoline derivative featuring a methyl group at the 2-position of the quinoline ring and an ethanolamine (-NH-CH2CH2OH) substituent at the 4-position. This structure combines the aromatic heterocyclic framework of quinoline with a polar ethanolamine side chain, which may enhance solubility and influence biological interactions.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-[(2-methylquinolin-4-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9;/h2-5,8,15H,6-7H2,1H3,(H,13,14);1H |
InChI Key |
HWXOILWFHAQQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCO.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Substituent Position: The placement of the ethanolamine group (4-position vs. 2-position) significantly alters molecular interactions. For example, 2-[(4-methylquinolin-2-yl)amino]ethanol () is a positional isomer of the target compound, which may affect binding to biological targets like enzymes or receptors.
- Functional Groups: Replacing the ethanolamine with a hydroxymethyl () or hydroxyl group () reduces polarity and may limit water solubility. The chlorine atom in hydroxychloroquine () increases lipophilicity and electron-withdrawing effects, enhancing antimalarial efficacy .
- Chain Length : Hydroxychloroquine derivatives feature extended alkyl chains (e.g., pentyl groups), which improve membrane permeability and prolong half-life .
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